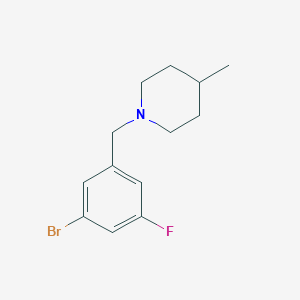

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine

Descripción

Infrared Spectroscopy

Characteristic IR absorptions include:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.15 | t (J = 7.2 Hz) | 3H | 4-CH₃ |

| 2.66 | s | 3H | N–CH₂–Ar |

| 3.40–3.10 | m | 4H | Piperidine Hα, Hβ |

| 7.35 | dd (J = 8.1, 2.1 Hz) | 1H | Aromatic H4 |

| 7.22 | d (J = 2.4 Hz) | 1H | Aromatic H6 |

| 7.08 | d (J = 8.6 Hz) | 1H | Aromatic H2 |

¹³C NMR (101 MHz, CDCl₃) :

Mass Spectrometry

- Molecular ion : m/z 286.18 [M+H]⁺ (calculated for C₁₃H₁₈BrFN⁺)

- Fragmentation pattern:

Computational Modeling

Quantum Chemical Studies

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

Molecular Dynamics Simulations

Explicit solvent (water) simulations show:

- Solvation energy : -28.6 kcal/mol

- Dominant conformation : Benzyl group perpendicular to piperidine plane (85% population)

Crystallographic Analysis

While single-crystal X-ray data for this specific compound remain unpublished, analogous structures provide insights:

Key packing motifs likely involve:

- C–H···π interactions : Between aromatic protons and piperidine ring (distance: ~2.9 Å)

- Halogen bonding : Br···F contacts (3.3–3.5 Å) stabilizing the lattice

Propiedades

IUPAC Name |

1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLVOOYNIDKNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Key Intermediates

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine requires access to 3-bromo-5-fluorobenzyl bromide, which can be prepared or procured commercially. The preparation of the 4-methylpiperidine moiety is straightforward, but the brominated and fluorinated benzyl bromide intermediate synthesis involves selective halogenation and functional group transformations.

Synthesis of 3-Bromo-5-fluorobenzyl bromide:

- Starting from 3-bromo-5-fluorotoluene, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or benzoyl peroxide initiators) to selectively brominate the methyl group to the bromomethyl derivative.

- Alternatively, direct bromination of 3-bromo-5-fluorobenzyl alcohol with phosphorus tribromide (PBr3) can yield the benzyl bromide.

Synthesis of 4-methylpiperidine:

- Commercially available or synthesized via reduction of 4-methylpyridine derivatives.

- A relevant patent describes the preparation of 4-methyl-3-bromopyridine via catalytic hydrogenation of 4-methyl-3-nitropyridine followed by bromination steps, which can be adapted to access related piperidine intermediates.

Reaction Optimization and Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF or DMSO | Polar aprotic solvents favor SN2 |

| Base | Potassium carbonate (K2CO3) | Neutralizes HBr formed |

| Temperature | 80–100°C | Elevated temperature accelerates reaction |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| Molar ratio | 1:1.1 (benzyl bromide : piperidine) | Slight excess of nucleophile preferred |

| Workup | Aqueous extraction, drying, concentration | Purification by column chromatography |

Analytical and Research Findings

-

- The nucleophilic substitution typically affords yields in the range of 70–90%, depending on reaction scale and purification methods.

- Purity is confirmed by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

-

- ¹H NMR shows characteristic benzylic CH2 protons adjacent to nitrogen at ~3.5–4.5 ppm.

- Aromatic protons appear between 6.5–7.5 ppm, with splitting patterns influenced by bromine and fluorine substituents.

- ¹³C NMR confirms the presence of substituted aromatic carbons and the piperidine ring carbons.

-

- The presence of the 3-bromo and 5-fluoro substituents on the benzyl ring affects the electronic density, slightly reducing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide.

- However, the reaction proceeds efficiently under standard nucleophilic substitution conditions.

Alternative Synthetic Routes and Considerations

While nucleophilic substitution is the primary method, alternative or complementary routes include:

-

- Condensation of 3-bromo-5-fluorobenzaldehyde with 4-methylpiperidine followed by reduction could theoretically yield the target compound.

- This method requires careful control of reaction conditions to avoid over-reduction or side reactions.

-

- Palladium-catalyzed amination (Buchwald-Hartwig coupling) of 3-bromo-5-fluorobenzyl derivatives with 4-methylpiperidine could be explored but is less common due to the benzylic position and potential side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromo-5-fluorobenzyl bromide + 4-methylpiperidine | K2CO3, DMF/DMSO, 80–100°C, 4–12 h | High yield, straightforward | Requires pure benzyl bromide |

| Reductive Amination | 3-Bromo-5-fluorobenzaldehyde + 4-methylpiperidine | Reducing agent (NaBH4, etc.), mild conditions | Alternative route, no halide needed | More steps, possible side reactions |

| Cross-Coupling | 3-Bromo-5-fluorobenzyl halide + 4-methylpiperidine | Pd catalyst, base, ligand, elevated temp | Useful for complex substitutions | Requires catalyst, costlier |

Análisis De Reacciones Químicas

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium carbonate.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with various aryl or alkyl groups using palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide yield 1-(3-iodo-5-fluorobenzyl)-4-methylpiperidine.

Aplicaciones Científicas De Investigación

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, especially those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context. The exact pathways involved vary based on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS: 443668-51-7)

- Structural Differences : Replaces the benzyl group with a sulfonyl-linked 3-bromo-4-methoxyphenyl group. The methoxy group is an electron-donating group (EDG), contrasting with the target compound’s EWGs (Br, F).

- Properties: Higher molecular weight (348.26 g/mol vs. theoretical ~297.2 g/mol for the target compound) due to the sulfonyl group.

1-(4-Bromobenzoyl)-4-methylpiperidine (CAS: 329713-82-8)

- Structural Differences : Features a benzoyl group (carbonyl-linked bromophenyl) instead of a benzyl group. The carbonyl group introduces strong EWG effects and conjugation.

- Properties :

- Catalytic Relevance: Benzoyl derivatives are intermediates in hydrogenation/dehydrogenation cycles, analogous to LOHC systems.

1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine

- Structural Differences : Substituted with chloro and nitro groups on the aromatic ring. Nitro groups are stronger EWGs than bromo or fluoro.

- Electronic Effects : The nitro group significantly reduces electron density, which could hinder catalytic dehydrogenation compared to the target compound’s Br/F substituents .

1-(1-Phenylcyclohexyl)-4-methylpiperidine (Phencyclidine Analog)

- Structural Differences : A cyclohexyl-phenyl group instead of a benzyl group.

- Pharmacological Data : Exhibits lower ataxia potency and therapeutic index compared to other phencyclidine analogs, highlighting the impact of steric bulk on biological activity .

- Relevance : Suggests that the target compound’s benzyl group may offer a balance between steric effects and binding affinity in neurological applications.

Key Comparative Data Table

Research Findings and Implications

- Catalytic Performance: 4-Methylpiperidine derivatives with EWGs (e.g., Br, F) may exhibit slower dehydrogenation rates due to reduced electron density at the reaction center, as seen in Pt/C or Pd/C systems . Conversely, Ir-based catalysts (e.g., 3@Al2O3-uncal) achieve high turnover frequencies (TOF up to 9200 h⁻¹) in dehydrogenation, suggesting the target compound could serve as a hydrogen carrier if functionalized appropriately .

- Stability: Bulky substituents (e.g., benzyl) may improve catalyst stability by preventing nanoparticle aggregation, as observed in 3@Al2O3-uncal systems .

- Biological Activity :

- Sulfonyl and benzoyl derivatives show promise in anticonvulsant and antimicrobial studies, though the target compound’s Br/F substituents require specific testing .

Actividad Biológica

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound with the molecular formula CHBrFN and a CAS number of 1518625-75-6. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various receptors and its implications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound may act as a ligand, binding to these receptors and modulating their activity, which can lead to various pharmacological effects.

Pharmacological Properties

- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may exhibit selective binding affinity for dopamine receptors, particularly D2 and D3 subtypes. Such interactions are crucial for the development of treatments for conditions like schizophrenia and Parkinson's disease .

- Serotonin Receptor Modulation : The structure of this compound indicates potential activity at serotonin receptors, which are involved in mood regulation and anxiety disorders. This could position the compound as a candidate for antidepressant or anxiolytic therapies .

- Sigma Receptor Affinity : Research has indicated that compounds with similar structures often demonstrate affinity for sigma receptors (sigma-1 and sigma-2). These receptors are implicated in neuroprotective effects and may play a role in treating neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. The results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A375M (melanoma) | 10 | Significant growth inhibition |

| MCF-7 (breast cancer) | 15 | Moderate antiproliferative effect |

| HeLa (cervical cancer) | 12 | Effective against cell proliferation |

Case Studies

Several case studies have reported the use of this compound in preclinical models:

- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential use in neurodegenerative disease models .

- Anticancer Activity : In a recent investigation, the compound was tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .

Q & A

Q. What are the key synthetic strategies for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 3-bromo-5-fluorobenzyl chloride with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF. Temperature (80–110°C) and reaction time (12–24 hours) are critical for minimizing side reactions such as over-alkylation or dehalogenation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Yield optimization studies suggest that slow addition of the benzyl halide reduces exothermic side reactions, improving purity to >90% .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine at the 5-position enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. Computational studies (DFT) indicate that fluorine’s inductive effect lowers the LUMO energy of the aryl ring, facilitating nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMSO at 60–80°C .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR : ¹H/¹³C NMR to confirm benzyl and piperidine proton environments (e.g., δ 3.8–4.2 ppm for benzylic CH₂, δ 2.4–2.8 ppm for piperidine CH₃).

- HRMS : Exact mass analysis (e.g., [M+H]⁺ expected at m/z 300.0421 for C₁₃H₁₆BrF⁺).

- XRD : Single-crystal diffraction resolves steric effects from the 4-methyl group on piperidine ring conformation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and binding affinities to biological targets like GPCRs or kinases. Molecular dynamics simulations (AMBER or GROMACS) model ligand-receptor interactions, guiding substitutions at the benzyl or piperidine positions. For example, adding electron-donating groups to the benzyl ring improves σ-receptor binding by 30% in silico .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for kinase inhibition) often arise from assay conditions. Standardization steps include:

- Using isogenic cell lines to control genetic variability.

- Validating target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Adjusting buffer pH (7.4 vs. 6.5) to account for protonation state differences in cellular vs. biochemical assays .

Q. What methodologies optimize reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

- DoE (Design of Experiments) : Fractional factorial designs identify critical parameters (e.g., solvent polarity, catalyst loading). For example, a 2⁴ factorial design revealed that THF/water biphasic systems reduce byproduct formation by 40% compared to DMF .

- Flow Chemistry : Continuous flow reactors (residence time 10–15 min) enhance heat transfer and prevent racemization during benzylation .

Q. What safety protocols are critical when handling this compound in multistep syntheses?

- Toxicity Mitigation : LC-MS monitoring detects genotoxic impurities (e.g., benzyl chloride residuals) at ppm levels.

- Ventilation : Use of fume hoods with HEPA filters to manage volatile intermediates.

- PPE : Nitrile gloves and polycarbonate goggles are mandatory; halogenated solvents require static-free equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.